Antiviral Potency Benchmarking: Indirect Evidence from Structurally Congeneric Analogs
While direct antiviral data for CAS 360773-84-8 is not publicly available, a close structural analogue in the same compound class—tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate—has demonstrated moderate antiviral activity against human coronavirus 229E (HCoV-229E) with an EC50 value of 7.4 μM . This class-level inference suggests that the core scaffold, which includes the para-bromophenyl and cyclopropyl carbamate moieties, possesses inherent antiviral potential, a trait that may be shared with the target compound and should be considered when selecting building blocks for antiviral drug discovery programs.
| Evidence Dimension | Antiviral Activity (EC50) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Analogue: tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate; EC50 = 7.4 μM against HCoV-229E |
| Quantified Difference | Not applicable (direct comparison unavailable) |
| Conditions | In vitro assay against human coronavirus 229E (HCoV-229E) |
Why This Matters
This data point provides a quantitative benchmark for the antiviral potential of this structural class, guiding researchers in selecting building blocks for medicinal chemistry campaigns targeting coronaviruses.
